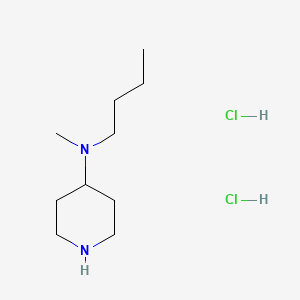

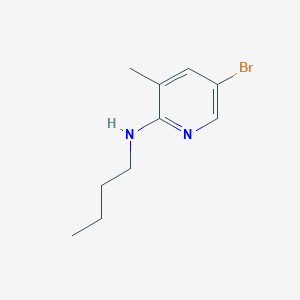

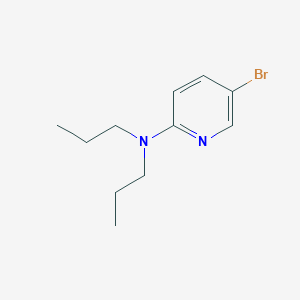

![molecular formula C7H3Br2NS B1424174 5,7-Dibromobenzo[d]thiazole CAS No. 875-69-4](/img/structure/B1424174.png)

5,7-Dibromobenzo[d]thiazole

Overview

Description

5,7-Dibromobenzo[d]thiazole (DBT) is a heterocyclic compound that has attracted significant attention due to its diverse applications in various fields of research and industry. It is a monomer used for the synthesis of light-emitting and conducting polymers for organic electronics .

Synthesis Analysis

The synthesis of 5,7-Dibromobenzo[d]thiazole was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . An improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents was also reported .

Molecular Structure Analysis

The molecular formula of 5,7-Dibromobenzo[d]thiazole is C7H3Br2NS and its molecular weight is 292.98 g/mol.

Chemical Reactions Analysis

The cross-coupling reactions of this dibromide were studied and it was found that the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction . A detailed study of the optical and electrochemical properties of the obtained π-spacer–acceptor–π-spacer type compounds in comparison with isomeric structures based on benzo[c][1,2,5]thiadiazole (BTD) showed a red shift of absorption maxima with lower absorptive and luminescent capacity .

Physical And Chemical Properties Analysis

5,7-Dibromobenzo[d]thiazole is a solid substance that should be stored in a refrigerator .

Scientific Research Applications

Application 1: Organic Electronics

- Specific Scientific Field: Organic Electronics .

- Summary of the Application: 5,7-Dibromobenzo[d]thiazole and its derivatives are used as electron-withdrawing building blocks in the synthesis of OLEDs and organic solar cells components .

- Methods of Application or Experimental Procedures: The electronic structure and delocalization in benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole), 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole), and 4,8-dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) were studied using X-ray diffraction analysis and ab initio calculations by EDDB and GIMIC methods .

- Results or Outcomes: The study found that the electron affinity, which determines electron deficiency, of isoBBT was significantly smaller than that of BBT (1.09 vs. 1.90 eV). Incorporation of bromine atoms improves the electrical deficiency of bromobenzo-bis-thiadiazoles nearly without affecting aromaticity, which increases the reactivity of these compounds in aromatic nucleophilic substitution reactions and, on the other hand, does not reduce the ability to undergo cross-coupling reactions .

Application 2: Synthesis of π-spacer–acceptor–π-spacer Type Compounds

- Specific Scientific Field: Organic Chemistry .

- Summary of the Application: 5,7-Dibromobenzo[d]thiazole is used in the synthesis of π-spacer–acceptor–π-spacer type compounds .

- Methods of Application or Experimental Procedures: The cross-coupling reactions of this dibromide were studied and it was found that the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .

- Results or Outcomes: A detailed study of the optical and electrochemical properties of the obtained π-spacer–acceptor–π-spacer type compounds in comparison with isomeric structures based on benzo[1,2-c:4,5-c′]thiadiazole (BTD) showed a red shift of absorption maxima with lower absorptive and luminescent capacity .

Application 3: Synthesis of D–A–D Conjugated Molecules

- Specific Scientific Field: Organic Chemistry .

- Summary of the Application: 5,7-Dibromobenzo[d]thiazole is used in the synthesis of D–A–D (Donor–Acceptor–Donor) conjugated molecules .

- Methods of Application or Experimental Procedures: The cross-coupling reactions of this dibromide were studied and it was found that the highest yields of D–A–D type compounds were obtained by means of the Stille reaction .

- Results or Outcomes: A detailed study of the optical and electrochemical properties of the obtained D–A–D type compounds showed a red shift of absorption maxima with lower absorptive and luminescent capacity .

Application 4: Synthesis of Photovoltaic Materials

- Specific Scientific Field: Material Science .

- Summary of the Application: 5,7-Dibromobenzo[d]thiazole is used in the synthesis of photovoltaic materials .

- Methods of Application or Experimental Procedures: The cross-coupling reactions of this dibromide were studied and it was found that the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .

- Results or Outcomes: A detailed study of the optical and electrochemical properties of the obtained π-spacer–acceptor–π-spacer type compounds showed a red shift of absorption maxima with lower absorptive and luminescent capacity .

Application 5: Synthesis of Mono-Arylated Derivatives

- Specific Scientific Field: Organic Chemistry .

- Summary of the Application: 5,7-Dibromobenzo[d]thiazole is used in the synthesis of mono-arylated derivatives .

- Methods of Application or Experimental Procedures: The study involved palladium-catalyzed C-H direct arylation reactions, and C-Br aromatic nucleophilic and cross-coupling reactions for 4-bromobenzo[d]thiadiazole with selective formation of mono-arylated derivatives .

- Results or Outcomes: The study revealed the electronic structure of isoBBT derivatives and found a possibility to obtain mono-arylated isoBBT derivatives selectively .

Application 6: Synthesis of Potentially Interesting Compounds for OLEDs and Organic Solar Cells

- Specific Scientific Field: Material Science .

- Summary of the Application: 5,7-Dibromobenzo[d]thiazole is used in the synthesis of potentially interesting compounds for the synthesis of OLEDs and organic solar cells components .

- Methods of Application or Experimental Procedures: The study involved the use of benzo[d]thiadiazole (isoBBT) as a new electron-withdrawing building block .

- Results or Outcomes: The study found that isoBBT has higher values of ELUMO and energy band gap (Eg), which indicates high electron conductivity, occurring due to the high stability of the molecule in the excited state .

Safety And Hazards

Future Directions

properties

IUPAC Name |

5,7-dibromo-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NS/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZZTBKMNYONOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=CS2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696632 | |

| Record name | 5,7-Dibromo-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Dibromobenzo[d]thiazole | |

CAS RN |

875-69-4 | |

| Record name | 5,7-Dibromo-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Methoxy-phenylamino)-ethyl]-isoindole-1,3-dione](/img/structure/B1424101.png)

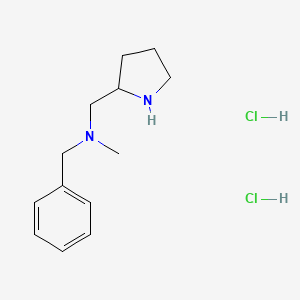

![N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424107.png)

![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424111.png)

![Methyl 4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B1424112.png)